molecular formula C19H15N5O B2462515 N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide CAS No. 897615-06-4

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide

Cat. No.: B2462515
CAS No.: 897615-06-4
M. Wt: 329.363
InChI Key: QAJIHQNITBQGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications and are often used in material and medicinal chemistry due to their unique chemical properties .

Preparation Methods

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with 2-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide can be compared with other tetrazole derivatives, such as:

  • 1-phenyl-1H-tetrazole-5-carboxamide
  • 1-phenyl-1H-tetrazole-5-thiol
  • 1-phenyl-1H-tetrazole-5-methanol

These compounds share the tetrazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19(16-11-10-14-6-4-5-7-15(14)12-16)20-13-18-21-22-23-24(18)17-8-2-1-3-9-17/h1-12H,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJIHQNITBQGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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